molecular formula C10H15NO3 B2638352 [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL CAS No. 206990-53-6

[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL

Cat. No.: B2638352
CAS No.: 206990-53-6
M. Wt: 197.234
InChI Key: OJXBKDFFQFGLTF-UHFFFAOYSA-N
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Description

[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxyethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL typically involves multiple steps. One common method includes the reaction of 2-methoxyethanol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide and carried out at low temperatures to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to bind to specific biological targets .

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological pathways suggest it could be useful in treating certain diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8-9(7-12)11-4-3-10(8)14-6-5-13-2/h3-4,12H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXBKDFFQFGLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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